3-hydroxycyclobutane-1-carboxamide, Mixture of diastereomers
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Overview
Description
. This compound is characterized by the presence of a cyclobutane ring, which is a four-membered ring structure, and a carboxamide group, which is an amide derivative of carboxylic acid.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxycyclobutane-1-carboxamide, mixture of diastereomers, typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of cyclobutanone with hydroxylamine to form the corresponding oxime, which is then reduced to yield the desired carboxamide. The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
In an industrial setting, the production of this compound, may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as catalytic hydrogenation and chromatographic purification to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3-hydroxycyclobutane-1-carboxamide, mixture of diastereomers, undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carboxamide group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide are used for halogenation reactions.
Major Products Formed
The major products formed from these reactions include cyclobutanone derivatives, amines, and substituted cyclobutane compounds .
Scientific Research Applications
3-hydroxycyclobutane-1-carboxamide, mixture of diastereomers, has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and natural products.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 3-hydroxycyclobutane-1-carboxamide, mixture of diastereomers, exerts its effects involves interactions with specific molecular targets and pathways. The hydroxyl and carboxamide groups play crucial roles in binding to enzymes and receptors, modulating their activity and leading to various biological effects . The cyclobutane ring provides a rigid framework that influences the compound’s overall conformation and reactivity .
Comparison with Similar Compounds
Similar Compounds
Cyclobutanone: A simple ketone derivative of cyclobutane.
Cyclobutane-1,2-dicarboxamide: A compound with two carboxamide groups on the cyclobutane ring.
3-hydroxycyclobutanone: A hydroxylated derivative of cyclobutanone.
Uniqueness
3-hydroxycyclobutane-1-carboxamide, mixture of diastereomers, is unique due to the presence of both a hydroxyl group and a carboxamide group on the cyclobutane ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
1557658-72-6 |
---|---|
Molecular Formula |
C5H9NO2 |
Molecular Weight |
115.1 |
Purity |
95 |
Origin of Product |
United States |
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